Desmopressin

Catalog No.
S1768257
CAS No.
16679-58-6
M.F
C46H64N14O12S2
M. Wt
1069.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmopressin

CAS Number

16679-58-6

Product Name

Desmopressin

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C46H64N14O12S2

Molecular Weight

1069.2 g/mol

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)

InChI Key

NFLWUMRGJYTJIN-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

solubility

1.10e-01 g/L

Synonyms

1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Acetate, Desmopressin, Adiuretin, Adiuretin SD, Apo-Desmopressin, Arginine Vasopressin, Deamino, DDAVP, Deamino Arginine Vasopressin, Desmogalen, Desmopressin, Desmopressin Acetate, Desmopressin Monoacetate, Desmopressin Monoacetate, Trihydrate, Desmopressine Ferring, Desmospray, Desmotabs, Ferring, Desmopressine, Minirin, Minurin, Monoacetate, Desmopressin, Monoacetate, Trihydrate Desmopressin, Nocutil, Octim, Octostim, Trihydrate Desmopressin Monoacetate, Vasopressin, 1-Deamino-8-D-arginine, Vasopressin, 1-Desamino-8-arginine, Vasopressin, Deamino Arginine

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Hemostasis and Bleeding Disorders:

  • Von Willebrand Disease (VWD) and Hemophilia A: Desmopressin stimulates the release of clotting factors from endothelial cells, improving platelet function and reducing bleeding episodes in patients with VWD Type I and mild Hemophilia A []. This has significantly reduced the need for blood product transfusions in these patient populations [].

Diabetes Insipidus:

  • Central Diabetes Insipidus (CDI): Desmopressin helps manage CDI, a condition characterized by excessive thirst and urination due to a deficiency in vasopressin production. Studies have demonstrated its efficacy in reducing urine output and improving quality of life for CDI patients [].

Nocturnal Enuresis (Bedwetting):

  • Desmopressin reduces nighttime urine production, offering a potential treatment option for bedwetting in children and adults []. Research suggests its effectiveness is dependent on various factors, including underlying causes of bedwetting and individual response to the medication [].

Other Areas of Investigation:

  • Researchers are exploring the potential use of desmopressin in managing hyponatremia (low sodium levels in blood), heart failure, and cognitive dysfunction. However, more research is needed to establish its efficacy and safety in these contexts [, , ].

Desmopressin is a synthetic analog of the natural hormone arginine vasopressin, also known as antidiuretic hormone. Specifically, it is referred to as 1-deamino-8-D-arginine vasopressin. This compound was developed in 1977 and is utilized primarily for its antidiuretic properties, which help control water retention in the body. Desmopressin is effective in treating conditions such as central diabetes insipidus, nocturnal enuresis (bedwetting), and certain bleeding disorders like hemophilia A and von Willebrand disease .

The chemical structure of desmopressin consists of nine amino acids, with modifications that enhance its potency and duration of action compared to natural vasopressin. Notably, the first amino acid has been deaminated, and the arginine at the eighth position is in the dextro form rather than the levo form, which contributes to its unique pharmacological profile .

Desmopressin mimics the action of vasopressin by binding to V2 receptors in the kidneys []. This binding triggers a series of cellular processes that increase water reabsorption from the urine back into the bloodstream, reducing urine output [].

Physical and Chemical Properties

  • Melting point: 254°C (decomposes) []
  • Solubility: Freely soluble in water []
  • Stability: Sensitive to light and heat []

Desmopressin is generally well-tolerated, but overuse can lead to intoxication with symptoms like headache, nausea, and hyponatremia (low sodium in blood) []. It is crucial to follow prescribed dosages and consult a healthcare professional before use [].

Note:

  • This analysis focuses on the scientific aspects of desmopressin. Its use in specific medical conditions or clinical trials is not covered here.
  • Further research on desmopressin can explore its role in specific diseases or its potential interactions with other drugs.

Desmopressin primarily interacts with specific receptors in the body, notably the vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin activates a signaling cascade involving adenylate cyclase, which increases levels of cyclic adenosine monophosphate. This process enhances the permeability of renal tubules to water by promoting the translocation of aquaporin channels to the cell membrane, thereby reducing urine output and increasing urine concentration .

Additionally, desmopressin stimulates the release of von Willebrand factor and factor VIII from endothelial cells, which are crucial for blood coagulation processes. This mechanism is particularly beneficial in managing bleeding disorders .

Desmopressin exhibits several biological activities due to its interaction with vasopressin receptors:

  • Antidiuretic Effect: By activating V2 receptors in the kidneys, desmopressin significantly reduces urine production and increases water reabsorption.
  • Hemostatic Effect: It enhances platelet function by increasing levels of von Willebrand factor and factor VIII, making it useful in treating bleeding disorders.
  • Minimal Pressor Effect: Unlike natural vasopressin, desmopressin has a limited effect on blood pressure due to its selective action on V2 receptors without significant activation of V1 receptors .

Desmopressin can be synthesized through solid-phase peptide synthesis. This method involves sequentially adding protected amino acids to a solid support resin. The synthesis typically follows these steps:

  • Activation: The first amino acid is attached to a resin through its carboxyl group.
  • Coupling: Protected amino acids are sequentially coupled to form peptide bonds.
  • Deprotection: Protective groups are removed to expose reactive sites for further coupling.
  • Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography .

This synthetic approach allows for precise control over the sequence and modifications of amino acids.

Desmopressin has a range of clinical applications:

  • Diabetes Insipidus: Used as a replacement therapy for patients with central diabetes insipidus due to insufficient production of antidiuretic hormone.
  • Nocturnal Enuresis: Effective in reducing bedwetting episodes in children.
  • Bleeding Disorders: Utilized in managing hemophilia A and von Willebrand disease by promoting hemostasis.
  • Surgical Use: Administered during surgical procedures to prevent excessive bleeding .

Desmopressin's interactions primarily involve its effects on renal function and hemostatic processes:

  • Drug Interactions: Desmopressin may interact with other medications that affect sodium levels or fluid balance, such as diuretics or corticosteroids, leading to potential complications like hyponatremia .
  • Physiological Interactions: It can influence plasma levels of other hormones and factors involved in coagulation, necessitating careful monitoring during use.

Studies have shown that desmopressin can enhance platelet function and coagulation factors without significantly affecting blood pressure or inducing adverse cardiovascular effects .

Desmopressin shares similarities with several other compounds that act on vasopressin receptors or have similar therapeutic uses. Here are some notable comparisons:

CompoundStructure TypePrimary UseUnique Features
Arginine VasopressinNatural HormoneRegulation of water retention; blood pressure modulationEndogenous; broader receptor activity
TerlipressinSynthetic AnalogTreatment of variceal bleeding; septic shockPrimarily acts on V1 receptors; vasoconstrictive effects
LypressinSynthetic AnalogDiabetes insipidus treatmentSimilar action but less selective than desmopressin
ConivaptanVasopressin AntagonistTreatment of hyponatremiaBlocks V1A and V2 receptors; used for fluid overload

Desmopressin's uniqueness lies in its selective action on V2 receptors with minimal pressor effects compared to other vasopressin analogs. It provides a targeted approach for treating conditions related to water retention and bleeding disorders without significant cardiovascular side effects .

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the predominant methodology for desmopressin production, offering superior control over peptide assembly compared to solution-phase alternatives [1]. The synthesis typically employs Fluorenylmethyloxycarbonyl chemistry on polystyrene-based resins, with the peptide chain assembled in a stepwise manner from the carbon-terminus to the nitrogen-terminus [2]. Research conducted by Zaoral demonstrated that desmopressin synthesis benefits from high-loading resins, which maximize output while minimizing solvent volumes required for each synthetic cycle [2].

The selection of solid-phase carrier resin proves critical for successful desmopressin synthesis [7]. Polyethylene glycol-based resins demonstrate superior solvation properties for the nine-amino acid peptide sequence, facilitating efficient coupling reactions throughout the synthesis [7]. The resin loading capacity typically ranges from 0.3 to 0.7 millimoles per gram, with higher loadings proving advantageous for commercial-scale production [8].

Coupling methodologies for desmopressin synthesis have evolved significantly, with modern protocols employing Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium as preferred activating agents [14]. These reagents demonstrate superior coupling efficiency compared to traditional carbodiimide-based systems, particularly for the sterically hindered positions within the desmopressin sequence [14]. The coupling reaction conditions typically require 1.5 to 2.0 molar equivalents of protected amino acid relative to resin loading capacity [14].

Temperature optimization studies reveal that elevated synthesis temperatures of 40-50 degrees Celsius significantly improve coupling efficiency while reducing reaction times [30]. High-temperature fast-flow peptide synthesis protocols have demonstrated the ability to reduce individual coupling steps to as short as 10-20 seconds while maintaining product purity above 90% [30]. These accelerated protocols prove particularly valuable for industrial-scale desmopressin production where throughput considerations are paramount [30].

Synthesis ParameterStandard ConditionsOptimized ConditionsImprovement Factor
Coupling Time60 minutes20 seconds180× faster
Temperature25°C45°CEnhanced kinetics
Reagent Equivalents3.01.52× reduction
Crude Purity75%92%1.2× improvement

Cyclization Techniques for Disulfide Bond Formation

The formation of the critical disulfide bridge between cysteine residues at positions 1 and 6 in desmopressin represents one of the most challenging aspects of its synthesis [9]. Aerial oxidation remains the most widely employed method for disulfide bond formation, typically conducted at peptide concentrations between 0.5 and 1.0 milligrams per milliliter in aqueous solutions [9]. Research comparing various solvent systems demonstrates that water-acetonitrile mixtures at 50:50 ratios provide optimal conditions for cyclization, achieving yields of 76.25% within 5 hours [9].

Alternative oxidation methods have been extensively investigated for desmopressin cyclization [10]. Copper sulfate catalysis significantly accelerates disulfide bond formation, reducing reaction times by approximately 50% compared to uncatalyzed aerial oxidation [10]. The catalytic system proves most effective in water-acetonitrile solvent mixtures, where the area of desmopressin product increases 1.5-fold compared to the starting bis-thiol precursor [10].

Iodine-mediated oxidation provides another efficient approach for disulfide bond formation in desmopressin synthesis [3]. This method involves treatment of acetamidomethyl-protected cysteine precursors with iodine solutions, resulting in simultaneous deprotection and oxidation [3]. The process requires careful control of iodine stoichiometry and rapid quenching to minimize side reactions, particularly on susceptible amino acid residues such as tryptophan [3].

Orthogonal protection strategies enable selective disulfide bond formation in complex peptide sequences [13]. For desmopressin, trityl and acetamidomethyl protecting groups can be employed to ensure regioselective cyclization between the desired cysteine residues [13]. This approach proves particularly valuable when synthesizing desmopressin analogs containing multiple cysteine residues [13].

Cyclization MethodReaction TimeYieldSolvent SystemTemperature
Aerial Oxidation35 hours61.51%Water25°C
Copper Catalysis3 hours88.93%50% Acetonitrile/Water25°C
Iodine Oxidation30 minutes>95%Acetic Acid/Methanol0°C

Optimization of Protecting Group Strategies

The selection and optimization of protecting group strategies significantly impact the success of desmopressin synthesis [14]. Fluorenylmethyloxycarbonyl serves as the standard amino-protecting group, offering excellent stability under acidic conditions while remaining readily removable under basic conditions using 20% piperidine in dimethylformamide [14]. The deprotection reaction typically requires 20-45 minutes for complete removal, depending on the specific amino acid sequence context [19].

Side-chain protecting groups require careful optimization to ensure compatibility with the synthetic sequence and final deprotection conditions [14]. Arginine residues employ 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection, which demonstrates excellent stability throughout the synthesis while remaining acid-labile during final cleavage [14]. Asparagine and glutamine side chains typically remain unprotected, though trityl protection may be employed when necessary to prevent side reactions [14].

Cysteine protecting group strategies prove particularly critical for desmopressin synthesis [14]. Trityl protection offers excellent stability during chain assembly and can be selectively removed under mild acidic conditions prior to cyclization [14]. Alternatively, acetamidomethyl protection enables simultaneous deprotection and cyclization using iodine-mediated protocols [14]. The choice between these strategies depends on the specific synthetic route and desired cyclization methodology [14].

Recent advances in protecting group chemistry have introduced water-compatible alternatives for sustainable peptide synthesis [26]. The 2,7-disulfo-9-fluorenylmethoxycarbonyl group enables aqueous solid-phase peptide synthesis, offering environmental benefits while maintaining synthetic efficiency [26]. This approach proves particularly relevant for large-scale desmopressin production where sustainability considerations are paramount [26].

Aspartimide formation represents a significant side reaction concern during desmopressin synthesis [19]. The asparagine residue at position 5 proves particularly susceptible to cyclization with the peptide backbone, forming unwanted aspartimide derivatives [19]. Optimization strategies include the use of 2-hydroxy-4-methoxybenzyl backbone protection or modified deprotection conditions employing 20% piperidine with 5% formic acid [19].

Amino AcidStandard ProtectionAlternative ProtectionStabilityRemoval Conditions
ArgininePentamethyldihydrobenzofuran-5-sulfonylTosylAcid stableTrifluoroacetic acid
CysteineTritylAcetamidomethylBase stableIodine oxidation
Tyrosinetert-ButylBenzylAcid labileTrifluoroacetic acid
AsparagineUnprotectedTrityl-Trifluoroacetic acid

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in desmopressin synthesis addresses environmental and sustainability concerns inherent in traditional peptide manufacturing [23]. Solvent consumption represents the primary environmental impact in solid-phase peptide synthesis, with conventional protocols requiring 80-90% excess reagents and solvents that subsequently become waste [23]. Advanced synthesis protocols have demonstrated significant reductions in solvent usage through optimized washing procedures and continuous-flow processing [23].

Water-based synthesis methodologies offer substantial environmental benefits for desmopressin production [22]. Research has demonstrated successful peptide synthesis using water as the primary solvent, eliminating the need for organic solvents such as dimethylformamide and dichloromethane [22]. These aqueous protocols employ Triton X-100 surfactant systems to maintain proper solvation of the growing peptide chain while enabling efficient coupling reactions [22].

Solvent recycling systems provide another avenue for improving the environmental footprint of desmopressin synthesis [24]. Industrial facilities have implemented acetonitrile recovery systems that reduce hazardous waste generation by up to 80% [24]. Similar recovery protocols for dimethylformamide and methyl tert-butyl ether further enhance the sustainability profile of large-scale production [24].

Continuous-flow processing represents a paradigm shift toward more sustainable peptide synthesis [25]. These systems enable precise control of reaction conditions while minimizing reagent consumption and waste generation [25]. Organic solvent nanofiltration techniques allow for in-line solvent recycling, significantly reducing the overall solvent load required for cyclic peptide formation [25]. Process mass intensification improvements of 50-70% have been demonstrated using these advanced processing methods [25].

Energy efficiency considerations have led to the development of microwave-assisted synthesis protocols for desmopressin [24]. These methods reduce reaction times by 60-80% while maintaining product quality, resulting in substantial energy savings for industrial production [24]. Alternative isolation methods such as crystallization and precipitation provide energy-efficient alternatives to lyophilization for final product recovery [24].

Reagent optimization strategies focus on minimizing the environmental impact of coupling agents and protecting groups [27]. The replacement of traditional piperidine deprotection with 4-methylpiperidine reduces hazardous waste generation while improving product purity [27]. Trifluoroacetic acid-free cleavage protocols eliminate the generation of highly corrosive waste streams [27].

Green Chemistry InitiativeTraditional MethodGreen AlternativeEnvironmental Benefit
Solvent UsageDimethylformamideWater-based systems90% reduction in organic solvents
Solvent RecoverySingle-useRecycling systems80% waste reduction
Energy ConsumptionConventional heatingMicrowave assistance70% energy savings
Reagent OptimizationExcess reagentsStoichiometric amounts50% reagent reduction

Aqueous Solubility Characteristics

Desmopressin demonstrates excellent aqueous solubility, with a water solubility of 20 mg/mL, producing clear and colorless solutions [1] [2]. The compound maintains high solubility across various aqueous media, including 4 mg/mL in water as reported in alternative sources [1]. The pH of a 1 mg/mL aqueous solution at 24°C is 4.8, indicating the compound's acidic nature in solution [3]. This high aqueous solubility is attributed to the peptide's hydrophilic amino acid residues and the presence of charged groups, particularly the glycine-NH2 terminus with a pKa of 4.8 [3].

The solubility profile extends to various organic solvents, with desmopressin being soluble in methanol, ethanol, and acetic acid, while showing sparingly soluble characteristics in chloroform and ethyl acetate [3]. For pharmaceutical applications, desmopressin acetate demonstrates solubility of 5 mg/mL in dimethyl sulfoxide and 1 mg/mL in dimethyl formamide [2]. In phosphate-buffered saline at pH 7.2, the solubility is approximately 2 mg/mL [2].

Partition Coefficient and Lipophilicity Assessment

The partition coefficient analysis reveals desmopressin's pronounced hydrophilic character. The octanol-water partition coefficient demonstrates a Log P value of less than -3.5 [3], confirming the compound's strong preference for the aqueous phase. This extremely low lipophilicity is consistent with the peptide nature of desmopressin and its multiple polar functional groups.

Studies utilizing hydrophobic ion pairing have successfully modified the lipophilicity of desmopressin. Research has shown that the partitioning coefficient (log P) can be increased from an initial value of -6.13 to 0.33 using sodium docusate as an anionic surfactant [4]. This dramatic shift demonstrates the potential for formulation strategies to enhance membrane permeability while maintaining the compound's inherent stability characteristics.

The hydrophilic nature of desmopressin is further evidenced by its behavior in self-emulsifying drug delivery systems, where modifications through ion pairing techniques have been employed to improve oral bioavailability [5]. The low partition coefficient contributes to the compound's poor intestinal permeability but excellent stability in aqueous formulations.

pH-Dependent Stability and Degradation Pathways

pH-Stability Relationship

Desmopressin exhibits a characteristic V-shaped pH-rate profile for degradation, with optimal stability occurring at pH 4.0 [6] [7]. This pH represents the inflection point of the degradation curve, where the reaction rate is lowest and stability is maximized [6]. The compound maintains good stability within the pH range of 4.0 to 6.0, with degradation rates increasing significantly outside this optimal range.

At acidic pH conditions below 3.0, desmopressin undergoes acid-catalyzed hydrolysis, resulting in accelerated degradation [8] [9]. Conversely, at alkaline pH values above 8.0, base-catalyzed degradation becomes predominant, with extremely rapid degradation observed at pH 9.5, where no detectable desmopressin remains after stress testing at 56°C for 6 hours [8].

Commercial formulations typically maintain pH within the range of 4.5 to 6.0 to ensure optimal stability during storage and administration [10] [11]. The pH-dependent stability profile necessitates careful formulation design, with phosphate buffers commonly employed to maintain the desired pH range.

Degradation Kinetics and Pathways

The degradation of desmopressin in aqueous solutions follows pseudo-first-order kinetics [6] [12]. Multiple degradation pathways have been identified, with hydrolysis being the primary mechanism under most conditions. The degradation products vary depending on the specific conditions, with peptide bond cleavage being the predominant pathway.

Enzymatic degradation represents a significant degradation pathway, particularly with α-chymotrypsin, which demonstrates maximal activity in the pH range of 7.4-8.0 [7] [13]. During α-chymotrypsin-catalyzed degradation, phenylalanine is formed as a major degradation product, accounting for approximately 20% of the total degradation products after 120 minutes, during which 95% of the original desmopressin is degraded [7].

The degradation mechanism involves cleavage at specific peptide bonds, consistent with the substrate specificity of α-chymotrypsin for aromatic amino acids. This enzymatic pathway is particularly relevant for oral formulations, where gastrointestinal enzymes may compromise drug stability and bioavailability.

Thermal and Photolytic Degradation Kinetics

Thermal Stability Profile

Desmopressin demonstrates temperature-dependent degradation kinetics, with thermal stability decreasing significantly as temperature increases. The compound maintains excellent long-term stability when stored at 4°C (refrigerated conditions), with a shelf life of 2 years under these conditions [14] [15]. At room temperature (25°C), desmopressin maintains stability for up to 3 weeks, making it suitable for travel conditions [15].

The critical temperature threshold appears to be around 45°C, where the onset of significant thermal degradation begins [16] [17]. Studies utilizing reverse hexagonal mesophases have identified this temperature as a critical point where considerable weakening of molecular interactions occurs, leading to destabilization of the peptide structure [16].

Thermal degradation follows first-order kinetics, with the degradation rate constant increasing exponentially with temperature according to the Arrhenius equation [18] [19]. At elevated temperatures (56°C), significant degradation occurs within 6 hours, with the extent of degradation being pH-dependent [8]. Complete thermal degradation is observed at extreme temperatures (105°C) within 72 hours [9].

Photolytic Degradation Characteristics

Desmopressin demonstrates relatively good photolytic stability compared to many pharmaceutical compounds. Under stress testing conditions involving 1.2 million lux hours of light exposure, approximately 97.7% of the original compound remains intact [9]. This indicates that photodegradation is not a primary concern under normal storage and handling conditions.

The photolytic degradation mechanism appears to follow zero-order kinetics, with the degradation rate being dependent on light intensity rather than drug concentration [9]. Unlike thermal degradation, photolytic degradation products have not been extensively characterized, though the formation of unknown degradation products has been reported.

The relatively good photostability of desmopressin may be attributed to its peptide structure and the absence of highly photolabile chromophores. However, formulations should still include appropriate light protection measures, particularly for long-term storage applications.

Cyclodextrin Complexation for Enhanced Stability

Cyclodextrin-Mediated Stabilization

Cyclodextrin complexation has emerged as an effective strategy for enhancing desmopressin stability against both chemical and enzymatic degradation. Hydroxypropyl cyclodextrins demonstrate superior stabilization effects compared to native cyclodextrins [7]. Specifically, hydroxypropyl-β-cyclodextrin provides a 9-fold stabilization factor at 12.5% w/v concentration, while hydroxypropyl-γ-cyclodextrin offers an 8-fold improvement under similar conditions [7].

The stabilization mechanism involves inclusion complex formation, where the hydrophobic portions of the desmopressin molecule are sequestered within the cyclodextrin cavity, protecting them from degradative reactions. This complexation also provides protection against enzymatic degradation, particularly α-chymotrypsin-catalyzed hydrolysis [7].

Comparative Cyclodextrin Efficacy

Among the various cyclodextrin derivatives tested, hydroxypropyl-β-cyclodextrin demonstrates optimal performance due to the appropriate cavity size match with desmopressin's aromatic residues [7]. Native α-cyclodextrin and hydroxypropyl-α-cyclodextrin provide modest stabilization (3-fold improvement), while β-cyclodextrin and γ-cyclodextrin show moderate effects [7].

Randomly methylated-β-cyclodextrin has shown high efficiency in complexation studies, though specific stabilization factors for desmopressin have not been extensively documented [20]. The enhanced stability provided by cyclodextrin complexation is accompanied by improved solubility characteristics, making this approach particularly valuable for pharmaceutical formulation development.

Formulation Applications

Cyclodextrin complexation has been successfully implemented in various desmopressin formulations, including nasal preparations and experimental oral formulations. The complexation not only enhances chemical stability but also improves bioavailability by increasing apparent solubility and providing protection against enzymatic degradation in biological media [7] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

13

Exact Mass

1068.42695588 g/mol

Monoisotopic Mass

1068.42695588 g/mol

Boiling Point

N/A

Heavy Atom Count

74

LogP

-4.2

Application

Treatments in diabetes insipidus, bedwetting, or nocturia.

Appearance

Solid powder

Melting Point

N/A

UNII

ENR1LLB0FP

Sequence

3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2(Disulfide bond)

Related CAS

62288-83-9 (monoacetate)
62357-86-2 (monoacetate trihydrate)
62357-86-2 (acetate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (94.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (94.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (89.47%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

- Indicated for the treatment of nocturia due to nocturnal polyuria in adults who awaken at least 2 times per night to void (intranasal). - Indicated as antidiuretic replacement therapy in the management of central cranial diabetes insipidus and for management of the temporary polyuria and polydipsia following head trauma or surgery in the pituitary region (intranasal/parenteral). - Indicated for patients with hemophilia A with factor VIII coagulant activity levels greater than 5% or mild to moderate classic von Willebrand's Disease (Type I) with factor VIII levels greater than 5% during surgical procedures and postoperatively to maintain hemostasis (parenteral).
FDA Label

Pharmacology

By mimicking the actions of endogenous ADH, desmopressin acts as a selective agonist of V2 receptors expressed in the renal collecting duct (CD) to increase water re-absorption and reduce urine production. Desmopressin has been shown to be more potent than ADH in increasing plasma levels of factor VIII activity in patients with hemophilia and von Willebrand's disease Type I [L1183]. Desmopressin demonstrates markedly diminished pressor activity. Desmopressin administered intranasally has an antidiuretic effect about one-tenth that of an equivalent dose administered by injection [L1182].
Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation.

MeSH Pharmacological Classification

Antidiuretic Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BA - Vasopressin and analogues
H01BA02 - Desmopressin

Mechanism of Action

Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

16679-58-6

Absorption Distribution and Excretion

Following nasal spray administration of 0.83 mcg and 1.66 mcg, median time to peak plasma concentrations (Tmax) was 0.25 and 0.75 hour, respectively. The peak plasma concentration was approximately 4.00 (± 3.85) pg/mL and 9.11 (± 6.90) pg/mL, respectively. The bioavailability of 1.5 mg/mL desmopressin administered by the intranasal route was between 3.3 and 4.1%. The absolute bioavailability of orally administered desmopressin varies between 0.08% and 0.16% where the mean maximum plasma concentration is reached within 2 hours.
Desmopressin is mainly excreted in the urine. About 65% of the amount of desmopressin absorbed after oral administration could be recovered in the urine within 24 hours.
The distribution volume of orally administered desmopressin is 0.2 – 0.32 l/kg. It is not reported to cross the blood-brain barrier.

Metabolism Metabolites

In vitro, in human liver microsome preparations, it has been shown that no significant amount of desmopressin is metabolised in the liver and thus human liver metabolism in vivo is not likely to occur.

Wikipedia

Desmopressin

FDA Medication Guides

Nocdurna
Desmopressin Acetate
TABLET;SUBLINGUAL
FERRING PHARMS INC
06/21/2018
Noctiva
SPRAY, METERED;NASAL
SERENITY PHARMS LLC
03/03/2017

Biological Half Life

Following an intranasal dose of 1.66 mcg of desmopressin, the median apparent terminal half-life was 2.8 hours. Terminal half-life significantly increased from 3 hours in normal healthy patients to 9 hours in patients with severe renal impairment. The oral terminal half life of desmopressin ranges from 2 to 3.11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Leissinger C, Becton D, Cornell C Jr, Cox Gill J: High-dose DDAVP intranasal spray (Stimate) for the prevention and treatment of bleeding in patients with mild haemophilia A, mild or moderate type 1 von Willebrand disease and symptomatic carriers of haemophilia A. Haemophilia. 2001 May;7(3):258-66. [PMID:11380629]
Richardson DW, Robinson AG: Desmopressin. Ann Intern Med. 1985 Aug;103(2):228-39. [PMID:3893256]
Vande Walle J, Stockner M, Raes A, Norgaard JP: Desmopressin 30 years in clinical use: a safety review. Curr Drug Saf. 2007 Sep;2(3):232-8. [PMID:18690973]
Agerso H, Seiding Larsen L, Riis A, Lovgren U, Karlsson MO, Senderovitz T: Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients. Br J Clin Pharmacol. 2004 Oct;58(4):352-8. doi: 10.1111/j.1365-2125.2004.02175.x. [PMID:15373927]
Lundin S, Broeders A, Melin P: Pharmacokinetic properties of the tocolytic agent [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in healthy volunteers. Clin Endocrinol (Oxf). 1993 Sep;39(3):369-74. [PMID:8222299]
32. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 399-400). Edinburgh: Elsevier/Churchill Livingstone.
DDVAP Nasal Spray FDA Label
Stimate (desmopressin acetate) nasal spray FDA Label
UKPAR for Desmopressin acetate 100mcg and 200mcg Tablets

Explore Compound Types